5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole
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Overview
Description
5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole typically involves the reaction of cyclopent-3-en-1-ylmethanol with appropriate thiadiazole precursors under specific conditions. One common method involves the use of methyl hydrazinecarbodithioate or hydrazinecarbothioamide as starting materials, which react with cyclopent-3-en-1-ylmethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired thiadiazole ring .
Chemical Reactions Analysis
5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiadiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis . Additionally, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives such as:
2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole: Similar in structure but with different substitution patterns, leading to variations in biological activity.
5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine: Another heterocyclic compound with a different core structure, showing distinct chemical and biological properties.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
5-(cyclopent-3-en-1-ylmethoxy)-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7-10-9(13-11-7)12-6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGAYZIZLPSIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC2CC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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